

Application Notes: Lansoprazole Sulfide- $^{13}\text{C}_6$ as an Internal Standard in Quantitative Bioanalysis

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Compound of Interest

Compound Name: *Lansoprazole sulfide- $^{13}\text{C}_6$*

Cat. No.: *B12369811*

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Introduction

Lansoprazole is a widely prescribed proton pump inhibitor used in the treatment of acid-related gastrointestinal disorders. Accurate quantification of Lansoprazole in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The use of a stable isotope-labeled internal standard is the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, providing high accuracy and precision by compensating for variability in sample preparation and instrument response.[1][2]

Lansoprazole sulfide is a principal metabolite of Lansoprazole.[3] Its $^{13}\text{C}_6$ -labeled counterpart, Lansoprazole sulfide- $^{13}\text{C}_6$, serves as an ideal internal standard for the quantification of Lansoprazole and its metabolites. Due to their nearly identical physicochemical properties, Lansoprazole sulfide- $^{13}\text{C}_6$ and the analyte of interest co-elute chromatographically and exhibit similar ionization efficiency and fragmentation patterns in the mass spectrometer. This allows for reliable correction of matrix effects and other sources of analytical variability. While specific documentation for Lansoprazole sulfide- $^{13}\text{C}_6$ is not extensively available in published literature, its application is analogous to the more commonly documented deuterated form, Lansoprazole sulfide- d_4 . [1][2][4] The protocols and data presented herein are based on methodologies established for stable isotope-labeled Lansoprazole sulfide as an internal standard.

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Lansoprazole sulfide- $^{13}\text{C}_6$ as an internal standard for the quantitative analysis of Lansoprazole in biological matrices, primarily human plasma. The information is intended to assist in the development and validation of robust bioanalytical methods.

Quantitative Data Summary

The following table summarizes the performance characteristics of various validated LC-MS/MS methods for the quantification of Lansoprazole using a stable isotope-labeled internal standard (such as Lansoprazole sulfide- d_4 , which is methodologically interchangeable with Lansoprazole sulfide- $^{13}\text{C}_6$).

Parameter	Method A (Human Plasma)	Method B (Human Plasma)	Method C (Oral Suspension)
Linearity Range	4.50 - 2800.00 ng/mL[5]	5.5 - 2200.0 ng/mL[6]	5 - 25 µg/mL[7]
Correlation Coefficient (r ²)	> 0.999[5]	Not Reported	0.9972 - 0.9991[7]
Lower Limit of Quantification (LLOQ)	4.60 ng/mL	5.5 ng/mL[6]	5 µg/mL (lowest validated point)[7]
Limit of Detection (LOD)	4.00 ng/mL	Not Reported	2 ng/mL[7]
Intra-day Precision (%RSD)	< 2.25%[5]	Not Reported	2.98 ± 2.17%[7]
Inter-day Precision (%RSD)	< 3.09% to 2.62%	Not Reported	3.07 ± 0.89%[7]
Accuracy	96.45% to 103.20%[5]	Not Reported	0.30% to 5.22% (% error)[7]
Recovery	92.10% - 99.11%[5]	Not Reported	Not Reported
Internal Standard Used	Pantaprazole[5]	Bicalutamide[6]	Omeprazole[7]

Note: The internal standards in the summarized methods are structural analogs, not stable isotope-labeled versions. However, the performance characteristics provide a strong indication of the expected assay performance when using a superior internal standard like Lansoprazole sulfide-¹³C₆.

Experimental Protocols

A detailed methodology for a representative LC-MS/MS assay for the quantification of Lansoprazole in human plasma using Lansoprazole sulfide-¹³C₆ as an internal standard is provided below. This protocol is a composite of best practices from multiple validated methods. [4][5][6]

Materials and Reagents

- Lansoprazole reference standard
- Lansoprazole sulfide-¹³C₆ (Internal Standard)
- HPLC or UPLC grade acetonitrile, methanol, and water
- LC-MS grade ammonium acetate and formic acid
- Human plasma (with appropriate anticoagulant, e.g., K₂EDTA)
- 96-well plates or microcentrifuge tubes

Preparation of Stock and Working Solutions

- Lansoprazole Stock Solution (1 mg/mL): Accurately weigh and dissolve Lansoprazole in methanol.
- Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Lansoprazole sulfide-¹³C₆ in methanol.
- Lansoprazole Working Solutions: Prepare a series of working solutions for calibration standards and quality control (QC) samples by serially diluting the stock solution with a 50:50 (v/v) methanol:water mixture.
- Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the internal standard stock solution with a 50:50 (v/v) methanol:water mixture.

Sample Preparation (Protein Precipitation)

- Aliquot 100 µL of human plasma (blank, standard, QC, or unknown sample) into a 96-well plate or microcentrifuge tube.
- Add 50 µL of the internal standard working solution to each well/tube (except for double blanks).
- Add 300 µL of acetonitrile to each well/tube to precipitate plasma proteins.

- Vortex mix for 1-2 minutes.
- Centrifuge at approximately 4000 rpm for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

LC-MS/MS Conditions

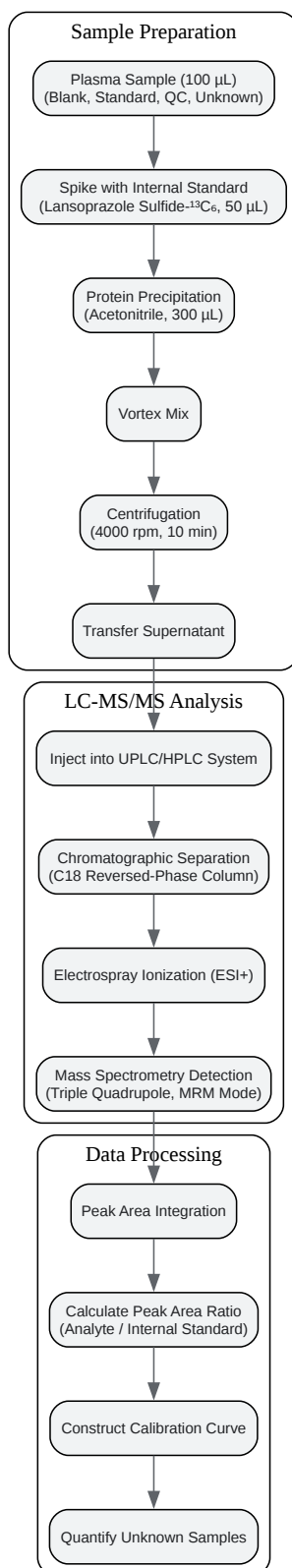
- Chromatographic System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UPLC) system.
- Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 μ m).
- Mobile Phase A: 0.1% Formic acid in water or 5 mM Ammonium Acetate.
- Mobile Phase B: Acetonitrile or Methanol.
- Flow Rate: 0.4 - 0.6 mL/min.
- Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.
- Injection Volume: 5 - 10 μ L.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).
 - Lansoprazole Transition: m/z 370.1 \rightarrow 252.1 (example)[\[7\]](#)
 - Lansoprazole sulfide- $^{13}\text{C}_6$ Transition: The specific precursor and product ions for Lansoprazole sulfide- $^{13}\text{C}_6$ would need to be determined by direct infusion. The precursor ion will be 6 mass units higher than that of unlabeled Lansoprazole sulfide.

Calibration and Quantification

- Prepare calibration standards by spiking blank human plasma with known concentrations of Lansoprazole working solutions.
- Prepare QC samples at low, medium, and high concentrations in a similar manner.
- Analyze the calibration standards, QC samples, and unknown samples.
- Construct a calibration curve by plotting the peak area ratio of Lansoprazole to Lansoprazole sulfide- $^{13}\text{C}_6$ against the nominal concentration of the calibration standards.
- Determine the concentration of Lansoprazole in the unknown samples by interpolation from the calibration curve.

Visualizations

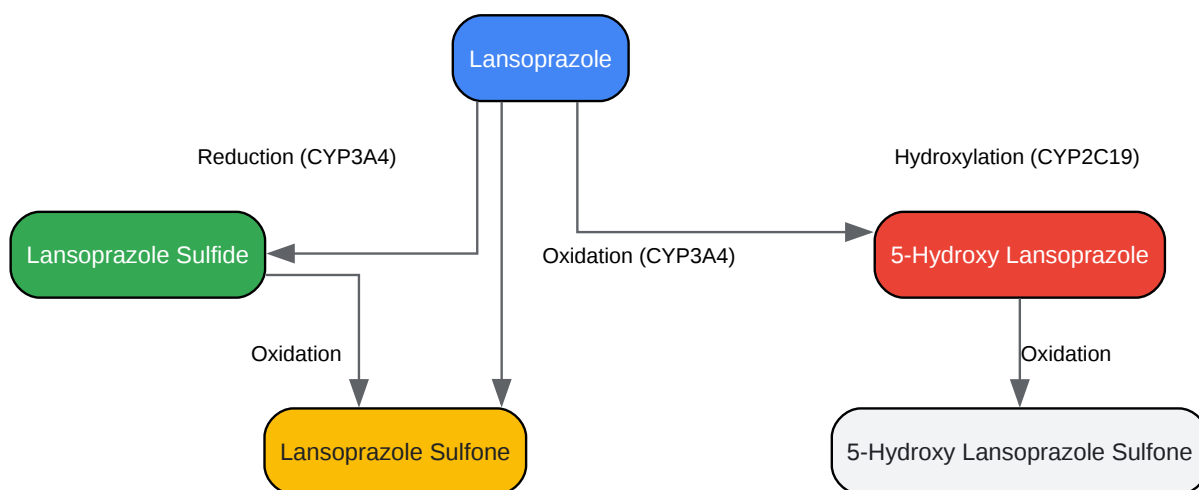
Experimental Workflow Diagram



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Caption: Workflow for Lansoprazole quantification using an internal standard.

Metabolic Pathway of Lansoprazole



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